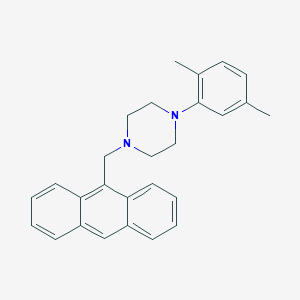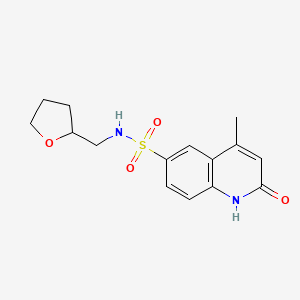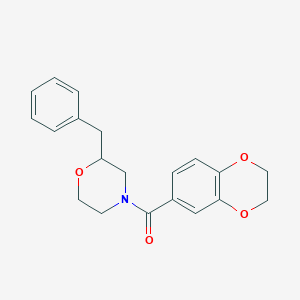
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine, also known as AMDP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. In neuroscience, it has been used as a tool to study the effects of serotonin on neuronal activity. This compound has also been investigated for its potential use as a therapeutic agent for various neurological disorders such as depression and anxiety.
In pharmacology, this compound has been used as a reference compound to study the activity of other piperazine derivatives. It has also been investigated for its potential use as an antipsychotic agent.
In medicinal chemistry, this compound has been used as a starting material to synthesize other piperazine derivatives with potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is known to interact with serotonin receptors, specifically the 5-HT2A receptor. This compound has been shown to act as a partial agonist at this receptor, meaning that it can activate the receptor to some extent but not fully. This interaction with the 5-HT2A receptor is believed to be responsible for the compound's effects on neuronal activity and potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of serotonin in the brain. This effect is believed to be responsible for the compound's potential therapeutic applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its well-established synthesis method. This allows for the easy and reliable production of the compound. Additionally, this compound has been extensively studied, and its effects and potential applications are well-documented.
One limitation of using this compound in lab experiments is its potential toxicity. While the compound has not been shown to be highly toxic, caution should be taken when handling it. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in some fields of study.
Direcciones Futuras
There are many potential future directions for the study of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of more potent and selective piperazine derivatives for use as therapeutic agents. Additionally, further investigation into the mechanism of action of this compound may lead to a better understanding of its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1-(9-anthrylmethyl)piperazine with 2,5-dimethylphenyl magnesium bromide. This reaction yields this compound as a white solid, which can be purified using various methods such as recrystallization or column chromatography. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2/c1-20-11-12-21(2)27(17-20)29-15-13-28(14-16-29)19-26-24-9-5-3-7-22(24)18-23-8-4-6-10-25(23)26/h3-12,17-18H,13-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGHFCWCQHRERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120113.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)

![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B6120153.png)

![ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B6120164.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6120174.png)
![2-(2-methyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120183.png)
![N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6120188.png)